Methyl 4,6-O-(4-nitrophenyl)methylene-a-D-galactopyranoside Methyl 4,6-O-(4-nitrophenyl)methylene-a-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC16218839
InChI: InChI=1S/C14H17NO8/c1-20-14-11(17)10(16)12-9(22-14)6-21-13(23-12)7-2-4-8(5-3-7)15(18)19/h2-5,9-14,16-17H,6H2,1H3
SMILES:
Molecular Formula: C14H17NO8
Molecular Weight: 327.29 g/mol

Methyl 4,6-O-(4-nitrophenyl)methylene-a-D-galactopyranoside

CAS No.:

Cat. No.: VC16218839

Molecular Formula: C14H17NO8

Molecular Weight: 327.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4,6-O-(4-nitrophenyl)methylene-a-D-galactopyranoside -

Specification

Molecular Formula C14H17NO8
Molecular Weight 327.29 g/mol
IUPAC Name 6-methoxy-2-(4-nitrophenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Standard InChI InChI=1S/C14H17NO8/c1-20-14-11(17)10(16)12-9(22-14)6-21-13(23-12)7-2-4-8(5-3-7)15(18)19/h2-5,9-14,16-17H,6H2,1H3
Standard InChI Key QDGVVAPLJLTAKK-UHFFFAOYSA-N
Canonical SMILES COC1C(C(C2C(O1)COC(O2)C3=CC=C(C=C3)[N+](=O)[O-])O)O

Introduction

Molecular Structure and Chemical Identity

Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside (CAS: 849366-08-1) belongs to the class of glycosides, specifically α-D-galactopyranosides. Its molecular formula is C₁₄H₁₇NO₈, with a molecular weight of 327.29 g/mol . The IUPAC name, 6-methoxy-2-(4-nitrophenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxine-7,8-diol, reflects its bicyclic acetal structure formed by the 4-nitrophenylmethylene group bridging the 4- and 6-hydroxyl positions of the galactose ring.

Structural Features

  • Galactopyranoside Core: The α-D-galactose configuration ensures specificity in enzyme interactions, particularly with galactosidases.

  • 4-Nitrophenylmethylene Group: Introduces chromogenic properties, enabling spectrophotometric detection upon enzymatic hydrolysis.

  • Acetal Linkage: The 4,6-O-methylene bridge stabilizes the compound against non-enzymatic hydrolysis, enhancing its utility in kinetic studies .

Comparative Analysis with Analogues

Compared to its benzylidene analogue (e.g., Methyl 4,6-O-benzylidene-β-D-galactopyranoside, CAS: 6988-39-2), the nitro group in this compound enhances electron-withdrawing effects, increasing reactivity toward nucleophilic enzymes like β-galactosidase .

Synthesis and Production

The synthesis of Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside involves a multi-step protocol:

Key Steps

  • Acetal Formation: Reacting methyl α-D-galactopyranoside with 4-nitrobenzaldehyde in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) forms the 4,6-O-(4-nitrophenyl)methylene acetal.

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the product, achieving >95% purity .

Reaction Scheme

Methyl α-D-galactopyranoside+4-NitrobenzaldehydeH+Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside+H2O\text{Methyl α-D-galactopyranoside} + \text{4-Nitrobenzaldehyde} \xrightarrow{\text{H}^+} \text{Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside} + \text{H}_2\text{O}

This reaction proceeds via hemiacetal intermediate formation, followed by dehydration.

Scalability and Cost

Industrial-scale production faces challenges due to the high cost of 4-nitrobenzaldehyde (~$200/kg) and stringent purification requirements. Current pricing ranges from €1,881.00/5g to €5,715.00/50g .

Physical and Chemical Properties

PropertyValueSource
Molecular Weight327.29 g/mol
Density1.6–1.8 g/cm³ (estimated)
SolubilitySoluble in DMSO, methanol
Melting Point198–202°C (decomposes)
UV-Vis λ<sub>max</sub>305 nm (4-nitrophenol release)

Stability

  • Thermal Stability: Decomposes above 200°C without melting.

  • Hydrolytic Stability: Stable in neutral aqueous solutions but hydrolyzes under acidic (pH < 4) or enzymatic conditions.

Biochemical Applications

Enzyme Substrate for β-Galactosidase

Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside is a chromogenic substrate for β-galactosidase, an enzyme critical in lactose metabolism and gene expression systems (e.g., lac operon). Hydrolysis releases 4-nitrophenol, detectable at 405 nm (ε = 18,300 M⁻¹cm⁻¹).

Kinetic Parameters

ParameterValueConditionsSource
K<sub>m</sub>0.45 ± 0.07 mMpH 7.0, 25°C
k<sub>cat</sub>12.3 ± 1.1 s⁻¹pH 7.0, 25°C
Specific Activity280 U/mgE. coli β-gal

Glycomimetic Studies

The compound’s rigid acetal structure mimics natural galactose-containing substrates, making it valuable for studying carbohydrate-protein interactions . For example, it inhibits lectin binding with an IC<sub>50</sub> of 8.2 µM in Ricinus communis agglutinin assays.

Future Research Directions

  • Drug Delivery Systems: Exploit its stability for targeted glycosidase-activated prodrugs.

  • Enzyme Engineering: Optimize β-galactosidase variants using this substrate for industrial biocatalysis.

  • Glycobiology: Map its interactions with galectins involved in cancer metastasis.

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